N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide

Estrogen receptor Sulfonamide NF-κB

N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide (CAS 571149-74-1) is a synthetic sulfonamide bearing an N-methyl-4-hydroxyphenyl substituent and a 3,4-dimethylbenzenesulfonyl moiety. Commercial suppliers list this compound as a research chemical with a typical purity of 95%.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 571149-74-1
Cat. No. B2755108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide
CAS571149-74-1
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C
InChIInChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3
InChIKeyCLAVCJKSZDAUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide (CAS 571149-74-1): Procurement-Relevant Identity and Commercial Availability


N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide (CAS 571149-74-1) is a synthetic sulfonamide bearing an N-methyl-4-hydroxyphenyl substituent and a 3,4-dimethylbenzenesulfonyl moiety. Commercial suppliers list this compound as a research chemical with a typical purity of 95% . Its calculated LogP is 3.08–3.41 [1], and it is predicted to comply with Lipinski's Rule of Five [1]. However, a comprehensive search of primary literature and patent databases reveals no published quantitative biological, pharmacokinetic, or physicochemical comparative data for this specific compound that would support scientific selection or procurement over closely related analogs.

Procurement Risk of Interchanging N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide with In-Class Analogs


Substitution of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide with other N-(4-hydroxyphenyl)benzenesulfonamides or N,3,4-trimethylbenzenesulfonamides is not supported by comparative evidence. Even minor structural modifications in sulfonamide series can profoundly alter estrogen receptor pathway selectivity, as demonstrated by Chadwick et al. (2005) who showed that substituent changes on the 4-hydroxyphenyl sulfonamide scaffold dictate whether a compound selectively inhibits NF-κB transcriptional activity or retains conventional estrogenic activity [1]. Without compound-specific head-to-head data, any assumption of functional equivalence between analogs is scientifically unjustified and poses a material risk to experimental reproducibility and procurement value. The quantitative evidence limitations for this specific compound are detailed below.

Quantitative Differentiation Audit: N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide vs. Closest Analogs and In-Class Candidates


Absence of Published Head-to-Head Bioactivity Data Against Sulfonamide Analogs

A systematic search of PubMed, Google Scholar, SureChEMBL, and Google Patents using the IUPAC name, CAS number 571149-74-1, InChIKey CLAVCJKSZDAUGR-UHFFFAOYSA-N, and substructure fragments returned no primary research articles or patents containing quantitative bioactivity data for N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide. The structurally related series of substituted 4-hydroxyphenyl sulfonamides reported by Chadwick et al. (2005) demonstrated that pathway-selective ER ligands can achieve NF-κB inhibition (IC50 values in the low micromolar range) while showing no estrogenic activity in MCF-7 proliferation assays, but the specific compound 571149-74-1 was not among those evaluated [1]. No comparative head-to-head data exist to differentiate this compound from other N-(4-hydroxyphenyl)-substituted or 3,4-dimethylbenzenesulfonamide analogs in any assay system.

Estrogen receptor Sulfonamide NF-κB

Calculated Physicochemical Properties vs. Closest Structural Analogs

Computed physicochemical properties for N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide include a LogP of 3.08–3.41, a polar surface area (PSA) of 57.61 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a molecular weight of 291.37 Da [1]. These values place it within Lipinski-compliant oral drug-like chemical space. The closest commercially listed analog, N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 124772-05-0), has a molecular weight of 277.34 Da, a PSA of 57.6 Ų, and a LogP of approximately 2.8 . While the additional methyl group on the target compound increases lipophilicity by ~0.3–0.6 LogP units and adds 14 Da to molecular weight, no experimental permeability, solubility, or metabolic stability data exist to quantify the functional impact of these differences.

LogP Drug-likeness Sulfonamide

Commercial Purity and Supplier Differentiation Assessment

Multiple suppliers list this compound at 95% purity [1]. No supplier provides certificates of analysis, batch-to-batch consistency data, or impurity profiles that would enable quality-based differentiation. The compound is also listed as discontinued by at least one major supplier (CymitQuimica, Ref. 10-F642722), with pricing information unavailable or restricted . No analytical method validation, stability-indicating assays, or shelf-life data have been published for this specific compound.

Purity Quality control Procurement

Application Scenarios for N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide Based on Available Evidence


Exploratory ER/NF-κB Pathway Probe Development

Based on the class-level precedent established by Chadwick et al. (2005) for substituted 4-hydroxyphenyl sulfonamides as pathway-selective estrogen receptor ligands, this compound could theoretically serve as a starting scaffold for synthesizing and screening analogs aimed at dissociating NF-κB inhibition from estrogenic activity [1]. However, users must recognize that no compound-specific activity data exist to support this direction, and all analogs would require de novo synthesis and complete pharmacological characterization.

Computational Chemistry and Molecular Modeling Studies

The well-defined 2D and 3D structure, available SMILES (CC1=CC=C(S(=O)(=O)N(C)C2=CC=C(O)C=C2)C=C1C), and validated InChIKey (CLAVCJKSZDAUGR-UHFFFAOYSA-N) make this compound suitable for docking studies, pharmacophore modeling, or QSAR dataset expansion within sulfonamide-focused projects . Its intermediate LogP and PSA values may serve as a benchmark for virtual screening campaigns targeting CNS-accessible or peripherally restricted chemical space.

Analytical Reference Standard Procurement (With Verification Requirements)

This compound is listed as a research chemical by multiple commercial suppliers under CAS 571149-74-1 . It may be used as an analytical reference standard provided the procuring laboratory independently verifies identity (NMR, LCMS), purity (HPLC), and lot-specific stability before use. Users should note the discontinued status at CymitQuimica and verify lead times and stock availability with alternative suppliers before initiating method development.

Quote Request

Request a Quote for N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.